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Abstract
Gratisin is a naturally occurring cyclic dodecapeptide antibiotic with significant biological

activity. This document provides a comprehensive overview of the structure, chemical

properties, and synthesis of Gratisin. All quantitative data is presented in structured tables,

and detailed experimental methodologies are provided for key procedures. Visual diagrams

generated using Graphviz are included to illustrate the synthetic workflow.

Chemical Structure and Properties
Gratisin is a homodetic cyclic peptide, meaning it is a cyclic peptide in which the ring is

composed solely of amino acid residues linked by peptide bonds. Its structure consists of two

identical hexapeptide units, Val-Orn-Leu-d-Phe-Pro-d-Tyr, joined head-to-tail.

Molecular Formula: C₇₈H₁₁₀N₁₄O₁₄[1]

IUPAC Name: (3R,6S,9S,12S,15R,18S,24R,27S,30S,33S,36R,39S)-9,30-bis(3-

aminopropyl)-3,24-dibenzyl-15,36-bis[(4-hydroxyphenyl)methyl]-6,27-bis(2-

methylpropyl)-12,33-di(propan-2-yl)-1,4,7,10,13,16,22,25,28,31,34,37-

dodecazatricyclo[37.3.0.0¹⁸,²²]dotetracontane-2,5,8,11,14,17,23,26,29,32,35,38-dodecone[1]

CAS Number: 37294-30-7[1]
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The structure of Gratisin is notable for the presence of D-amino acids (d-Phe and d-Tyr), which

is common in nonribosomally synthesized peptides and contributes to their resistance to

proteolytic degradation.

Physicochemical Properties
A summary of the key physicochemical properties of Gratisin is provided in the table below.

Property Value Source

Molecular Weight 1467.8 g/mol PubChem[1]

Exact Mass 1466.83259424 Da PubChem[1]

Topological Polar Surface Area 424 Å² PubChem[1]

Heavy Atom Count 106 PubChem[1]

Complexity 2720 PubChem[1]

Note: Experimental data on properties such as melting point and solubility are not readily

available in common databases and require access to primary literature from the initial isolation

and characterization studies.

Synthesis of Gratisin
The synthesis of Gratisin has been achieved through solution-phase peptide synthesis,

followed by a dimerization-cyclization step. A biomimetic approach has been described, which

mimics the proposed biosynthetic pathway.

Synthetic Workflow
The overall workflow for the synthesis of Gratisin involves the synthesis of a linear

hexapeptide precursor, its activation, and subsequent cyclization.
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Linear Hexapeptide Synthesis Activation Dimerization and Cyclization

Amino Acid Starting Materials Stepwise Peptide Coupling
Solution-phase synthesis
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Caption: Synthetic workflow for Gratisin via a biomimetic approach.

Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of Gratisin, based

on published procedures.

Protocol 1: Synthesis of the Linear Hexapeptide Precursor (Boc-D-Phe-Pro-D-Tyr(Bzl)-Val-

Orn(Z)-Leu-OH)

Starting Materials: Boc-protected amino acids, Z-protected ornithine, and benzyl-protected

tyrosine.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or

succinimide esters.

Procedure:

The hexapeptide is synthesized stepwise from the C-terminus (Leucine) to the N-terminus

(D-Phenylalanine) using standard solution-phase peptide synthesis techniques.

Each coupling step involves the deprotection of the N-terminal Boc group with

trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and

coupling with the next Boc-protected amino acid using DCC/HOBt.

The side chains of Ornithine and Tyrosine are protected with benzyloxycarbonyl (Z) and

benzyl (Bzl) groups, respectively.
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The final protected hexapeptide is purified by recrystallization or column chromatography.

Protocol 2: Dimerization-Cyclization of the Hexapeptide Active Ester

Activation of the Hexapeptide: The carboxyl group of the linear hexapeptide is activated, for

example, as a succinimide ester (-ONSu) by reacting the free acid with N-

hydroxysuccinimide (HONSu) and DCC.

Cyclization Conditions:

The Boc protecting group of the N-terminal amino acid of the activated hexapeptide ester

is removed using TFA.

The resulting hexapeptide active ester trifluoroacetate is dissolved in a suitable solvent

such as N,N-dimethylformamide (DMF).

This solution is added dropwise over several hours to a large volume of pre-heated

pyridine under high-dilution conditions to favor intermolecular dimerization-cyclization over

intramolecular cyclization or polymerization.

The reaction mixture is stirred for an extended period at room temperature.

Purification: The solvent is evaporated, and the residue is purified by silica gel column

chromatography to isolate the protected cyclic dodecapeptide.

Protocol 3: Deprotection of Protected Gratisin

Procedure: The protected cyclic dodecapeptide is dissolved in a mixture of methanol and

acetic acid.

Catalyst: Palladium black is added as a catalyst.

Reaction: Hydrogen gas is bubbled through the solution for several days to effect the

hydrogenolysis of the Z and Bzl protecting groups from the ornithine and tyrosine side

chains.

Purification: The catalyst is removed by filtration, the solvent is evaporated, and the resulting

crude Gratisin is purified by recrystallization and/or preparative high-performance liquid
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chromatography (HPLC).

Biological Activity
Gratisin exhibits antibiotic activity, particularly against Gram-positive bacteria. The table below

summarizes the minimum inhibitory concentrations (MICs) for synthetic Gratisin against

various bacterial strains.

Bacterial Strain MIC (μg/mL)

Bacillus subtilis PCI 219 3.13

Staphylococcus aureus FDA 209P 6.25

Escherichia coli NIHJ >100

Proteus vulgaris OX 19 >100

Note: The activity of Gratisin is significantly lower against Gram-negative bacteria.

Signaling Pathways and Experimental Workflows
At present, the specific signaling pathways through which Gratisin exerts its antibiotic effect

are not extensively detailed in the available literature. The primary mechanism is believed to

involve disruption of the bacterial cell membrane, a common mode of action for many cyclic

peptide antibiotics.

The experimental workflow for assessing the biological activity of Gratisin typically involves

standard microbiological assays.

Prepare bacterial inoculum

Inoculate microtiter plate

Serial dilution of Gratisin

Incubate at 37°C Measure optical density (OD) Determine Minimum Inhibitory Concentration (MIC)
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Caption: General workflow for determining the MIC of Gratisin.

Conclusion
Gratisin is a cyclic dodecapeptide with a well-defined structure and selective antibiotic activity.

Its synthesis, while complex, has been successfully achieved, providing a means for producing

the molecule for further study and for the generation of analogues with potentially improved

therapeutic properties. Further research is warranted to fully elucidate its mechanism of action

and to explore its potential as a lead compound in the development of new antimicrobial

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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